molecular formula C19H16BrN3O3S2 B14157030 5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide CAS No. 6946-98-1

5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B14157030
CAS No.: 6946-98-1
M. Wt: 478.4 g/mol
InChI Key: GLXVATPQZOZAGN-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of bromine, methoxy, and thiazole groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The presence of bromine and thiazole groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6946-98-1

Molecular Formula

C19H16BrN3O3S2

Molecular Weight

478.4 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide

InChI

InChI=1S/C19H16BrN3O3S2/c1-25-13-6-3-11(4-7-13)15-10-28-19(21-15)23-18(27)22-17(24)14-9-12(20)5-8-16(14)26-2/h3-10H,1-2H3,(H2,21,22,23,24,27)

InChI Key

GLXVATPQZOZAGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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